molecular formula C15H14ClF3N4O2S B2827558 (2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-1-methyl-1H-imidazol-5-yl)(morpholino)methanone CAS No. 339012-15-6

(2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-1-methyl-1H-imidazol-5-yl)(morpholino)methanone

Cat. No.: B2827558
CAS No.: 339012-15-6
M. Wt: 406.81
InChI Key: MLVAGROOLBDUGR-UHFFFAOYSA-N
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Description

The compound (2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-1-methyl-1H-imidazol-5-yl)(morpholino)methanone is a structurally complex molecule featuring a trifluoromethyl-substituted pyridine core linked via a sulfanyl bridge to a methylated imidazole ring, with a morpholino methanone moiety at the 5-position of the imidazole. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the sulfanyl linkage may influence conformational flexibility and binding interactions .

Properties

IUPAC Name

[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-3-methylimidazol-4-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClF3N4O2S/c1-22-11(13(24)23-2-4-25-5-3-23)8-21-14(22)26-12-10(16)6-9(7-20-12)15(17,18)19/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLVAGROOLBDUGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1SC2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClF3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Key structural analogs identified in the literature include:

3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanone (CAS: 338420-99-8): Shares the 3-chloro-5-(trifluoromethyl)-2-pyridinyl moiety but replaces the imidazole-sulfanyl group with a 3-methoxyphenyl ketone.

4-[3-(Trifluoromethyl)phenyl]-3,5-thiomorpholinedione (CAS: 338421-06-0): Features a thiomorpholinedione ring instead of the morpholino methanone, introducing sulfur atoms into the heterocycle.

5-[(2-Chloranyl-6-fluoranyl-phenyl)methylsulfanyl]-3H-imidazo[1,2-c]quinazolin-2-one: Contains a chlorinated, fluorinated benzene ring linked to an imidazo-quinazolinone via a methylsulfanyl group. The quinazolinone core may confer distinct π-π stacking interactions compared to the pyridine-imidazole system in the target compound .

Physicochemical Properties

Hypothetical data based on structural comparisons (Table 1):

Compound Name Molecular Weight (g/mol) Predicted LogP Key Substituents Solubility (mg/mL)*
Target Compound ~450 ~3.5 Cl, CF₃, sulfanyl, morpholino <0.1 (aqueous)
3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanone ~360 ~3.8 Cl, CF₃, methoxy ~0.3 (DMSO)
4-[3-(Trifluoromethyl)phenyl]-3,5-thiomorpholinedione ~290 ~2.9 CF₃, thiomorpholinedione ~1.2 (aqueous)

*Solubility estimates based on polarity and substituent effects.

  • The target compound’s higher molecular weight and LogP suggest lower aqueous solubility compared to thiomorpholinedione analogs, which may require formulation adjustments for bioavailability .

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